molecular formula C10H13N B1332080 N-Allylbenzylamine CAS No. 4383-22-6

N-Allylbenzylamine

Cat. No. B1332080
CAS RN: 4383-22-6
M. Wt: 147.22 g/mol
InChI Key: RHUCQDQRNUUMKY-UHFFFAOYSA-N
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Description

N-Allylbenzylamine is a compound that is part of a significant class of biologically active nitrogen compounds found in various natural products and drugs with recognized pharmacological properties . It is related to chiral amines such as (S)-N-α-(methylbenzyl)allylamine, which have been studied for their complexation with alkali metals and their potential use in asymmetric syntheses .

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed N-allylation of electron-poor N-heterocyclic amides and sulfonamide via an amide-aldehyde-alkene condensation reaction . Another method includes the conversion of 2-benzamido-2-deoxy-D-glucose derivatives into 2-N-allylbenzylamino derivatives, showcasing the versatility of the N-allylbenzylamino group as a protecting group in amino-sugar chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds, such as N-phenyl-4-nitrobenzylamine, which has been characterized by X-ray diffraction . The crystal and molecular structures of these compounds provide insights into the stereochemistry and intermolecular interactions that may be relevant to this compound.

Chemical Reactions Analysis

This compound and its derivatives can undergo various chemical reactions, including 1,3-sigmatropic rearrangements . These rearrangements are influenced by the metal involved, the Lewis donor, and the thermal history of the complex. Additionally, N-allyl-N-sulfonyl ynamides, which are related to this compound, can undergo a Pd(0)-catalyzed aza-Claisen rearrangement, leading to amidines and vinylogous amidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be deduced from their structural characteristics. For instance, the presence of an allyl group and its ability to form complexes with alkali metals suggest that these compounds may have unique reactivity and coordination properties . The solid-state structures of these complexes, as well as their characterization by NMR and elemental analysis, provide further insights into their properties .

Safety and Hazards

N-Allylbenzylamine is classified as a skin corrosive substance, sub-category 1C . It is also classified as a flammable liquid .

properties

IUPAC Name

N-benzylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCQDQRNUUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334565
Record name N-Allylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4383-22-6
Record name N-Allylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allylbenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of benzylamine (5.7 ml, 52.2 mmol) and sodium iodide (38 mg, 0.25 mmol) in DMSO (30 ml) was added dropwise allyl bromide (2.2 ml, 25.4 mmol) at 0° C. under argon. After stirring for 3 h at room temperature the reaction was complete as shown by TLC (cyclohexanes:ethyl acetate 1:1). Then saturated aqueous sodium bicarbonate solution was added, the product was extracted with diethyl ether (100 ml) and the organic layer was washed with brine. The crude product was purified via flash chromatography to give the title compound (2.1 g, 57%) as a clear oil. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.4-7.2 (m, 5H), 6.0-5.9 (m, 1H), 5.3-5.1 (m, 2H), 3.8 (s, 2H), 3.3 (d, 2H), 1.5 (bs, 1H).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step One
[Compound]
Name
cyclohexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-Allylbenzylamine react with bis(η5:η1-pentafulvene)titanium complexes?

A1: this compound reacts with bis(η5:η1-pentafulvene)titanium complexes via a process involving both N-H and C-H bond activation. This reaction yields 1-azabutadiene titanium complexes, specifically those featuring the CH2-terminated monoazadiene structure RN=CHCH=CH2. [] Interestingly, the reaction rate can be influenced by the substituents on the pentafulvene ligand. For instance, using bis(η5:η1-di-p-tolylpentafulvene)titanium, which possesses a less Bronsted basic Cexo center, slows down the β-C–H bond activation, enabling the detection of an agostic interaction between the titanium center and the C–H bond via NMR spectroscopy at room temperature. []

Q2: What happens when the titanium azabutadiene complexes formed from this compound are exposed to carbon monoxide?

A2: Exposing the titanium azabutadiene complexes, derived from the reaction of this compound with bis(η5:η1-pentafulvene)titanium complexes, to carbon monoxide results in a ligand exchange reaction. [] This exchange leads to the formation of titanocene dicarbonyl complexes. This observation highlights the reactivity of the azabutadiene ligand and its potential for further derivatization.

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